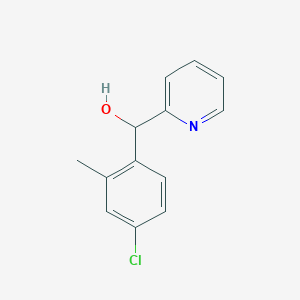

4-Chloro-2-methylphenyl-(2-pyridyl)methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-2-methylphenyl-(2-pyridyl)methanol is an organic compound with the molecular formula C13H12ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted phenyl group and a pyridyl group attached to a methanol moiety.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylphenyl-(2-pyridyl)methanol typically involves the reaction of 4-chloro-2-methylbenzaldehyde with 2-pyridylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

化学反应分析

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carbonyl derivatives. For example:

-

Oxidation to Aldehyde/Ketone : Treatment with strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions converts the hydroxymethyl group (-CH₂OH) into a carbonyl group (-C=O). This reaction is critical for synthesizing intermediates for pharmaceuticals.

Reaction Scheme :

4 Chloro 2 methylphenyl 2 pyridyl methanolKMnO4H+4 Chloro 2 methylphenyl 2 pyridyl ketone+H2O

Esterification

The alcohol reacts with acyl chlorides to form esters. For instance:

-

Reaction with Acetyl Chloride : In the presence of pyridine as a base, esterification yields derivatives like 4-Chloro-2-methylphenyl-(2-pyridyl)methyl acetate.

Conditions :

-

Solvent: Dichloromethane (DCM)

-

Base: Pyridine

-

Temperature: 20°C

-

Yield: 70–85%

Nucleophilic Aromatic Substitution

The chlorine atom on the benzene ring participates in substitution reactions:

-

Suzuki–Miyaura Coupling : Using Pd(PPh₃)₄ as a catalyst and arylboronic acids, the chlorine is replaced with aryl groups (e.g., 2-methyl-4-chlorophenyl) .

Example Reaction :

4 Cl Ar+Ar B OH 2Pd PPh3 4,toluene EtOHNa2CO3Ar Ar +B OH 3

Key Data :

| Catalyst | Solvent System | Temperature | Yield (%) |

|---|---|---|---|

| PdCl₂(dppf) | Toluene/EtOH | 80°C | 75–90 |

| Pd(PPh₃)₄ | DME/Na₂CO₃ | Reflux | 60–80 |

Formation of Heterocycles

The pyridine ring and hydroxymethyl group enable cyclization:

-

Pyrimidine Synthesis : Reaction with nitriles under basic conditions (e.g., NaOMe/MeOH) leads to pyrimidine derivatives via cyclization and sulfur elimination .

Mechanism :

-

Methoxide addition to nitrile.

-

Cyclization onto the C5 position of the dithiazole.

-

Fragmentation with S₂ and Cl⁻ elimination.

Reduction and Functionalization

-

Borohydride Reduction : Sodium borohydride (NaBH₄) in methanol reduces ketone precursors to the alcohol.

Alcoholysis and Solvolysis

In methanol, the compound may undergo unintended alcoholysis under acidic or basic conditions, analogous to the formation of methyl esters observed in related systems .

Critical Factors :

-

Solvent polarity

-

Presence of acid/base catalysts

科学研究应用

Synthesis of Antihistamines

One of the primary applications of 4-Chloro-2-methylphenyl-(2-pyridyl)methanol is as a reagent in the synthesis of antihistamines. It serves as an intermediate in the production of:

- Carbinoxamine : A histamine H1 antagonist used to treat allergic reactions. The synthesis involves using this compound as a key building block to create the active pharmaceutical ingredient (API) .

- Bepotastine besylate : Another non-sedating H1-antagonist that exhibits anti-inflammatory properties. The compound plays a critical role in its synthesis, contributing to the overall efficacy of the medication .

Reagent in Chemical Reactions

This compound is utilized in various organic synthesis processes, including:

- Formation of Pyridine Derivatives : It acts as a precursor for synthesizing various pyridine derivatives, which are important in pharmaceuticals and agrochemicals.

Case Study: Synthesis Pathways

A notable study outlines the preparation method for this compound through a two-step process involving oxidation and reduction. This method provides a high yield and low cost, making it favorable for industrial applications .

作用机制

The mechanism of action of 4-Chloro-2-methylphenyl-(2-pyridyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

4-Chloro-2-methylphenol: Similar structure but lacks the pyridyl group.

2-Pyridylmethanol: Contains the pyridyl group but lacks the chloro-substituted phenyl group.

4-Chloro-2-methylbenzyl alcohol: Similar structure but lacks the pyridyl group.

Uniqueness: 4-Chloro-2-methylphenyl-(2-pyridyl)methanol is unique due to the presence of both the chloro-substituted phenyl group and the pyridyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

生物活性

4-Chloro-2-methylphenyl-(2-pyridyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of aryl alcohols and is characterized by the presence of a chlorinated phenyl ring and a pyridine moiety, which may influence its pharmacological properties. The following sections will detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves two main steps: oxidation and reduction processes. The initial step often includes the formation of an intermediate that is subsequently reduced to yield the final product. This compound can be synthesized via various methods, including nucleophilic substitution reactions and the use of chlorinated phenols as starting materials.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer properties. The following table summarizes key findings related to its biological activity:

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against cancer and microbial infections.

- Receptor Binding : The hydroxymethyl group can facilitate binding through hydrogen bonds, enhancing the compound's affinity for certain receptors.

- Modulation of Lipophilicity : The chlorinated phenyl ring alters the lipophilicity of the compound, which can influence its bioavailability and distribution within biological systems.

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential as a lead compound for developing new antimicrobial agents .

- Anticancer Properties : In vitro studies on breast cancer cell lines (MDA-MB-231 and MCF-7) indicated that this compound could induce cell death through apoptosis. The mechanism involved alterations in metabolic pathways, suggesting a shift from anaerobic to aerobic glycolysis in cancer cells .

- Enzyme Inhibition Studies : Further investigations revealed that this compound could act as an inhibitor for certain enzymes critical in cancer metabolism. Such inhibition may contribute to reduced tumor growth and proliferation in preclinical models .

属性

IUPAC Name |

(4-chloro-2-methylphenyl)-pyridin-2-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-8-10(14)5-6-11(9)13(16)12-4-2-3-7-15-12/h2-8,13,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJWRXDOJRYWAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(C2=CC=CC=N2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。